molecular formula C18H30 B12594424 2,16-Octadecadiyne CAS No. 651326-32-8

2,16-Octadecadiyne

Cat. No.: B12594424
CAS No.: 651326-32-8
M. Wt: 246.4 g/mol
InChI Key: GCJOOBWHSXSGFA-UHFFFAOYSA-N
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Description

2,16-Octadecadiyne is a linear aliphatic hydrocarbon containing two carbon-carbon triple bonds at positions 2 and 16 along an 18-carbon chain. As a conjugated diyne, its structure (C₁₈H₂₈) suggests high reactivity due to the electron-deficient nature of sp-hybridized carbons. For example, terminal alkynes like 1,7-Octadiene (C₈H₁₄, CAS 3710-30-3) exhibit flammability and reactivity with electrophiles, but diynes like 2,16-Octadecadiyne likely show enhanced conjugation effects .

Properties

CAS No.

651326-32-8

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

octadeca-2,16-diyne

InChI

InChI=1S/C18H30/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h7-18H2,1-2H3

InChI Key

GCJOOBWHSXSGFA-UHFFFAOYSA-N

Canonical SMILES

CC#CCCCCCCCCCCCCC#CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,16-Octadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction , which uses copper(I) salts as catalysts to couple two terminal alkynes, forming a diacetylene. The reaction conditions often include the use of a base such as pyridine and an oxidizing agent like oxygen or air.

Industrial Production Methods: While specific industrial production methods for 2,16-Octadecadiyne are not well-documented, the general approach would involve scaling up the Glaser coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,16-Octadecadiyne can undergo various chemical reactions, including:

    Oxidation: The triple bonds in 2,16-Octadecadiyne can be oxidized to form diketones or other oxygenated products.

    Reduction: Hydrogenation can reduce the triple bonds to form alkanes or alkenes.

    Substitution: The hydrogen atoms adjacent to the triple bonds can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.

    Substitution: Reagents like organolithium compounds or Grignard reagents can be used for nucleophilic substitution.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of various substituted alkynes or alkenes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Recent studies have highlighted the potential of octadecadienoic acids and their derivatives, including 2,16-octadecadiyne, in cancer treatment. Research indicates that octadecanoids can influence cell proliferation and apoptosis in cancer cells. For instance, compounds derived from octadecadienoic acids have shown to suppress the growth of cervical cancer cell lines by inducing apoptosis via modulation of key regulatory proteins like CDK1 .

Inflammation Modulation:
Octadecanoids are recognized for their role in inflammatory processes. The oxidative metabolism of these fatty acids leads to the generation of bioactive lipids that can modulate inflammation and immune responses . The potential therapeutic applications of 2,16-octadecadiyne include its use as an anti-inflammatory agent through similar mechanisms.

Materials Science

Polymer Synthesis:
The unique structure of 2,16-octadecadiyne allows it to participate in polymerization reactions, leading to the development of novel polymeric materials. These materials can possess enhanced mechanical properties and thermal stability due to the presence of conjugated double bonds. Such polymers could find applications in coatings, adhesives, and composite materials.

Nanotechnology:
In nanotechnology, 2,16-octadecadiyne can be used as a precursor for the synthesis of carbon nanostructures. Its ability to form stable carbon networks makes it an attractive candidate for creating nanomaterials with specific electronic or optical properties.

Biological Research

Lipid Mediators:
As a member of the octadecanoid family, 2,16-octadecadiyne may act as a lipid mediator involved in various biological processes such as cell signaling and metabolic regulation . Understanding its role in these processes could lead to insights into metabolic diseases and potential therapeutic targets.

Toxicological Studies:
Research has also focused on the cytotoxic effects of compounds related to octadecanoids. For example, studies on smokeless tobacco components have revealed that certain octadecanoids exhibit cytotoxicity towards human cells . This highlights the importance of studying 2,16-octadecadiyne within toxicological frameworks to assess its safety profile for potential applications.

Data Table: Summary of Applications

Field Application Findings/Notes
Medicinal ChemistryAnticancer propertiesSuppresses cervical cancer cell proliferation; induces apoptosis via CDK1 modulation
Inflammation modulationInvolved in generating bioactive lipids that modulate inflammation
Materials SciencePolymer synthesisCan be polymerized to create materials with enhanced properties
NanotechnologyUsed as a precursor for carbon nanostructures with specific properties
Biological ResearchLipid mediatorsMay influence cell signaling and metabolism
Toxicological studiesExhibits cytotoxicity; important for safety assessments

Case Studies

  • Antitumor Activity Study:
    A study investigated the effects of octadecadienoic acid derivatives on cervical cancer cells. Results showed that these compounds significantly reduced cell viability through apoptosis pathways involving CDK1 suppression .
  • Inflammatory Response Modulation:
    Research into octadecanoids revealed their role in mediating inflammatory responses in human tissues. The study emphasized the need for standardized analytical methods to further explore their biological activities .
  • Material Development:
    A project focused on synthesizing new polymeric materials from alkyne derivatives demonstrated improved mechanical properties compared to conventional polymers. This application showcases the versatility of 2,16-octadecadiyne in materials science.

Mechanism of Action

The mechanism of action of 2,16-Octadecadiyne in biological systems involves its interaction with cellular components. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, it can interact with proteins and enzymes, inhibiting their function and triggering apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • 1,7-Octadiene (C₈H₁₄) : A diene with two double bonds (CAS 3710-30-3). Unlike 2,16-Octadecadiyne, its reactivity is dominated by π-bond addition reactions (e.g., electrophilic addition). Its molecular weight (110.2 g/mol) is significantly lower than that of 2,16-Octadecadiyne (estimated ~240 g/mol) .
  • Octadecane (C₁₈H₃₈): A fully saturated alkane.
  • Hexadecanoic acid ethyl ester (C₁₈H₃₆O₂): An ester derivative with a polar functional group. Unlike nonpolar 2,16-Octadecadiyne, this compound has higher solubility in organic solvents and lower reactivity toward radicals or electrophiles .

Physical Properties and Handling

  • 1,7-Octadiene : Liquid at room temperature (low molecular weight), requiring storage under inert gas. In contrast, 2,16-Octadecadiyne’s longer chain and rigidity may result in a waxy solid state, necessitating specialized handling to prevent oxidation .
  • CAS 1701-57-1 (C₁₀H₁₃N): A nitrogen-containing compound with moderate solubility (0.22 mg/ml).

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Reactivity Applications
2,16-Octadecadiyne* C₁₈H₂₈ Two internal triple bonds ~240 Radical polymerization Materials science
1,7-Octadiene C₈H₁₄ Two double bonds 110.2 Electrophilic addition Polymer synthesis
Octadecane C₁₈H₃₈ Saturated alkane 254.5 Oxidation/combustion Solvent, lubricant
Hexadecanoic acid ethyl ester C₁₈H₃₆O₂ Ester 284.5 Hydrolysis Cosmetics, pharmaceuticals

*Theoretical values inferred from structural analogs.

Research Findings and Gaps

  • Synthesis Challenges : Unlike simpler alkynes (e.g., 1,7-Octadiene), synthesizing 2,16-Octadecadiyne may require stringent conditions to avoid side reactions, as seen in ’s emphasis on reagent purity .
  • Safety Considerations : The absence of safety data for 2,16-Octadecadiyne necessitates extrapolation from 1,7-Octadiene’s SDS, which mandates inert atmospheres and avoidance of ignition sources .
  • Potential Applications: Conjugated diynes are understudied in the provided evidence but may align with trends in ’s focus on bioactive phenylpropanoids, suggesting possible biomedical or material science uses .

Biological Activity

2,16-Octadecadiyne is a linear aliphatic compound with the molecular formula C₁₈H₃₄. It is characterized by the presence of two triple bonds located at the 2nd and 16th carbon positions. This unique structure imparts distinctive biological activities, making it a subject of interest in various fields, including pharmacology and biochemistry.

  • Molecular Formula : C₁₈H₃₄
  • Molecular Weight : 262.47 g/mol
  • Structural Formula : H-C≡C-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-C≡C-H

Biological Activity Overview

Research has indicated that 2,16-octadecadiyne exhibits several biological activities, particularly antimicrobial and anticancer properties. The compound's unique structure allows it to interact with biological membranes and enzymes, leading to various physiological effects.

Antimicrobial Activity

2,16-Octadecadiyne has demonstrated significant antimicrobial properties against a range of pathogenic microorganisms. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Bacillus subtilis30 µg/mL
Candida albicans25 µg/mL

The compound inhibits the growth of these pathogens by disrupting their cellular membranes and interfering with metabolic processes .

Anticancer Activity

Recent studies have highlighted the potential of 2,16-octadecadiyne as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells.

  • Cell Lines Tested :
    • MOLT-4 (leukemia)
    • MCF-7 (breast cancer)

The compound exhibited selective cytotoxicity, with IC50 values ranging from 20 to 50 µM, depending on the cell line tested . Mechanistically, it is believed that the compound induces oxidative stress and activates apoptotic pathways in cancer cells.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of various fatty acids, including 2,16-octadecadiyne. The results indicated that it significantly inhibited the growth of pathogenic bacteria and fungi, suggesting its potential use as a natural preservative in food products .
  • Cancer Cell Line Study :
    In a controlled laboratory setting, researchers treated MOLT-4 leukemia cells with varying concentrations of 2,16-octadecadiyne. The results indicated a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer therapeutic .

Discussion

The biological activity of 2,16-octadecadiyne underscores its potential applications in medicine and food preservation. Its antimicrobial properties make it a candidate for developing new antibiotics or preservatives, especially in light of increasing antibiotic resistance. Furthermore, its anticancer activity warrants further investigation into its mechanisms and potential therapeutic applications in oncology.

Q & A

Q. How to optimize collaborative workflows for multidisciplinary studies on 2,16-Octadecadiyne?

  • Methodological Answer : Assign roles using a RACI matrix (Responsible, Accountable, Consulted, Informed). Use cloud-based ELNs (electronic lab notebooks) for real-time data sharing. Schedule cross-team reviews at critical milestones (e.g., pre-synthesis planning, post-characterization analysis) to align on objectives and troubleshoot methods .

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